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Compound of Interest

Compound Name: 8-Bromo-5-propoxyisoquinoline

CAS No.: 820238-27-5

Cat. No.: B11850009

Get Quote

Executive Summary & Technical Context
8-Bromo-5-propoxyisoquinoline is a critical heterocyclic scaffold, frequently utilized as an

intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structural validation

relies heavily on mass spectrometry (MS) due to the distinct isotopic signature of bromine and

the predictable lability of the propoxy ether side chain.

This guide provides a definitive technical comparison of its fragmentation behavior against non-

halogenated and short-chain analogs. It moves beyond generic spectral descriptions to

establish a causal fragmentation model validated by thermodynamic stability principles.

The Spectral Fingerprint: Isotope Physics &
Ionization
Before analyzing fragmentation, the molecular ion (
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) must be validated. The presence of bromine (

and

) creates a non-negotiable checkpoint for identification.

The "Twin Tower" Signature
Unlike chlorinated or non-halogenated isoquinolines, 8-bromo-5-propoxyisoquinoline
exhibits a 1:1 doublet for the molecular ion.

Formula:

Nominal Mass: 265 Da (

) and 267 Da (

)

Intensity Ratio: The natural abundance of

(50.69%) and

(49.31%) results in two peaks of nearly equal height separated by 2

units.

Ionization Mode Comparison
Feature

Electrospray Ionization
(ESI+)

Electron Impact (EI, 70 eV)

Primary Ion (Protonated) (Radical Cation)

Values 266.0 / 268.0 265.0 / 267.0

Fragmentation Low (Requires CID/MS2) High (In-source fragmentation)

Utility Molecular Weight Confirmation Structural Fingerprinting
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Critical Insight: In ESI, the nitrogen atom on the isoquinoline ring is the primary site of

protonation. In EI, the removal of an electron typically occurs from the aromatic

-system or the oxygen lone pair, triggering different fragmentation cascades.

Mechanistic Fragmentation Pathways
The fragmentation of 8-bromo-5-propoxyisoquinoline is driven by two competing factors: the

stability of the isoquinoline core and the lability of the ether alkyl chain.

Primary Pathway: Propene Loss (McLafferty-like / -H
Transfer)
The most abundant fragment arises from the cleavage of the propoxy group. This is not a

simple bond homolysis but often a rearrangement involving

-hydrogen transfer to the oxygen, expelling a neutral propene molecule.

Precursor:

(

266/268)

Neutral Loss: Propene (

, 42 Da)

Product Ion: 8-Bromo-5-hydroxyisoquinoline cation (

224/226)

Mechanism: The ether oxygen acts as a basic site (in the gas phase), facilitating the

abstraction of a hydrogen from the propyl chain, leading to the elimination of the alkene.
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Secondary Pathway: Ring Degradation
Following the loss of the alkyl chain, the resulting phenolic ion undergoes characteristic

isoquinoline ring opening.

Neutral Loss: HCN (Hydrogen Cyanide, 27 Da) or CO (Carbon Monoxide, 28 Da).

Observation: Loss of CO is characteristic of phenols (the 5-hydroxy intermediate), reducing

the mass to

~196/198.

Pathway Visualization (DOT Diagram)

Key
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Figure 1: Proposed ESI-MS/MS fragmentation pathway for 8-bromo-5-propoxyisoquinoline.
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Comparative Performance Analysis
To validate the identity of 8-bromo-5-propoxyisoquinoline, one must compare it against likely

impurities or analogs.

Table 1: Spectral Differentiation Matrix

Compound
Molecular Ion (

)

Isotope
Pattern

Major
Fragment (

)

Key
Differentiator

8-Bromo-5-

propoxyisoquinoli

ne

266 / 268 1:1 Doublet -42 Da (Propene)
Twin peaks +

Ether loss

5-

Propoxyisoquinol

ine

188 Single Peak -42 Da (Propene)
No Br doublet;

lighter mass.[1]

8-Bromo-5-

methoxyisoquinol

ine

238 / 240 1:1 Doublet
-15 Da (Methyl

radical)*

Loss of -15

(radical) or -30

(formaldehyde) is

slower than

propene loss.

5-Bromo-8-

propoxyisoquinoli

ne

266 / 268 1:1 Doublet -42 Da (Propene)

Isomer

Challenge:

Indistinguishable

by MS1.

Requires LC

retention time or

subtle MS2

intensity

differences.

*Note: Methoxy groups typically lose methyl radicals (

) in EI, whereas propoxy groups preferentially lose neutral alkenes (
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). This makes the propoxy fragmentation "cleaner" and more abundant.

Experimental Protocols (Self-Validating Systems)
Protocol A: LC-MS/MS Identification (ESI)
Objective: Confirm molecular weight and propoxy chain presence.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

Gradient: 5% B to 95% B over 5 minutes.

MS Settings (Q-TOF or Triple Quad):

Mode: Positive ESI (

).[2]

Capillary Voltage: 3500 V.

Collision Energy (CE): Ramp 10–40 eV.

Validation Step:

Extract Ion Chromatogram (EIC) for

and

.

Pass Criteria: Both traces must co-elute perfectly.

MS2 Confirmation: Select
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266. Apply 20 eV.[3] Look for dominant peak at

224 (Loss of 42).

Protocol B: GC-MS Structural Fingerprinting (EI)
Objective: Library matching and isomer differentiation.

Inlet: Splitless, 250°C.

Column: HP-5MS (5% Phenyl Methyl Siloxane).

Oven: 80°C (1 min)

300°C at 20°C/min.

Source: EI, 70 eV, 230°C.

Validation Step:

Check for molecular ion cluster at 265/267.

Check for fragment at

186 (Loss of Br from the core, rare but possible in hard ionization).

Warning: Propoxy isoquinolines may thermally degrade in the injector port if too hot

(>280°C), showing only the hydroxy-analog.

Decision Logic for Researchers
Use the following logic flow to interpret your data when screening reaction mixtures.
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Unknown Peak Detected

Observe m/z ~266?
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(266 & 268)?

Yes
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5-Propoxyisoquinoline

(Debrominated byproduct)

No (Single peak)

CONFIRMED:
8-Bromo-5-propoxyisoquinoline

Yes

Suspect:
8-Bromo-5-hydroxyisoquinoline

(Hydrolysis product)

No (Loss of 15/29 only)

Click to download full resolution via product page

Figure 2: Diagnostic logic flow for confirming compound identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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